molecular formula C15H14N2OS B5468175 N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide

Cat. No.: B5468175
M. Wt: 270.4 g/mol
InChI Key: GCXJPRCKSJEZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The compound’s structure consists of a thiophene ring substituted with a propyl group at the 5-position and a carboxamide group at the 3-position, which is further connected to a 2-cyanophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzoyl chloride with 5-propylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of a palladium-catalyzed coupling reaction between 2-cyanophenylboronic acid and 5-propylthiophene-3-carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted carboxamides

Scientific Research Applications

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity. In materials science, the thiophene ring contributes to the compound’s electronic properties, making it suitable for use in organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide
  • N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide
  • N-(2-cyanophenyl)-5-butylthiophene-3-carboxamide

Uniqueness

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The propyl group at the 5-position of the thiophene ring influences the compound’s solubility and electronic characteristics, differentiating it from other similar compounds with different alkyl substitutions .

Properties

IUPAC Name

N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-5-13-8-12(10-19-13)15(18)17-14-7-4-3-6-11(14)9-16/h3-4,6-8,10H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXJPRCKSJEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.